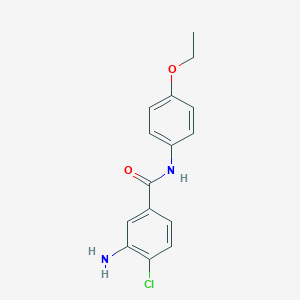

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYQXXDLGCIRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (CAS 791798-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. The benzamide scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The specific substitutions on this molecule—an amino group, a chloro group, and an ethoxyphenyl amide linkage—suggest its potential as a candidate for targeted therapeutic development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, potential applications, and safe handling, based on available data for structurally related compounds and general chemical principles.

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 290.74 g/mol | PubChem (for isomer)[2] |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF. | Predicted |

| pKa | Not available | - |

| LogP | ~3.0 | PubChem (for isomer)[2] |

| Hydrogen Bond Donors | 2 | PubChem (for isomer)[2] |

| Hydrogen Bond Acceptors | 3 | PubChem (for isomer)[2] |

Synthesis and Purification

A plausible synthetic route for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide can be adapted from established methods for analogous compounds, such as the one described in patent CN105936625A for the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.[3] The synthesis is a two-step process involving an initial amide coupling followed by a reduction of a nitro group.

Synthetic Workflow

Experimental Protocol

Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide

-

To a solution of 3-nitro-4-chlorobenzoic acid in a suitable aprotic solvent such as dichloromethane, add a condensing agent like N,N'-diisopropylcarbodiimide (DIC) and a condensation activator such as 1-hydroxybenzotriazole (HOBt).[3]

-

Stir the mixture at room temperature to activate the carboxylic acid.

-

Slowly add 4-ethoxyaniline to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product.

-

Purify the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide by recrystallization or column chromatography.

Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

-

Dissolve the purified 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide in a suitable solvent system, such as ethanol/water.

-

Add a reducing agent. A common method is the use of zinc powder and sodium hydroxide, with heating.[3] Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using zinc, filter the reaction mixture to remove inorganic solids. If using Pd/C, filter through a pad of celite to remove the catalyst.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude final product.

-

Purify 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Analytical Methods

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.

Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure, including the connectivity of the aromatic rings and the amide linkage.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecule.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.[5]

-

Melting Point Analysis: A sharp melting point range indicates the high purity of the synthesized compound.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.

Potential Applications and Mechanism of Action

While specific biological activities of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide have not been reported, the benzamide scaffold is present in numerous biologically active molecules. The structural features of this compound suggest several potential avenues for investigation in drug discovery.

-

Kinase Inhibition: Many kinase inhibitors feature an amide linkage for hydrogen bonding within the ATP-binding pocket of the target kinase. The amino and chloro substituents on the benzoyl ring and the ethoxyphenyl group can be explored for their interactions with specific kinases.

-

Antiproliferative Agents: Substituted benzamides have been investigated as anticancer agents. The specific substitution pattern of this molecule could be evaluated for its activity against various cancer cell lines.

-

Antimicrobial Activity: Benzamide derivatives have also shown promise as antimicrobial agents.[6]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological targets and mechanism of action of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is not available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for the related compound 3-amino-4-chloro-N-(2-ethoxyphenyl)benzamide, the following guidelines are recommended.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention if irritation or other symptoms persist.[7]

-

Conclusion

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its synthesis, predicted properties, and safe handling based on available information for analogous compounds. Further experimental validation is essential to fully characterize this molecule and explore its therapeutic potential.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

- N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: Not available)

-

(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (URL: [Link])

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. (URL: [Link])

-

3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. (URL: [Link])

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

-

N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 | CID 18626083 - PubChem. (URL: [Link])

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. (URL: [Link])

-

(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. (URL: [Link])

-

The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies - MDPI. (URL: [Link])

-

Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

Sources

- 1. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. combi-blocks.com [combi-blocks.com]

Technical Guide: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

An In-Depth Profile for Drug Development and Research Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. The core focus of this document is to establish the fundamental physicochemical properties, beginning with its molecular weight, and extending to its synthesis, analytical characterization, potential applications, and safety protocols. While experimental data for this specific isomer is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for researchers. Methodologies for synthesis and purification are detailed, alongside a complete workflow for structural and purity verification using modern analytical techniques. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel benzamide derivatives.

Chemical Identity and Physicochemical Properties

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide belongs to the N-phenylbenzamide class of compounds, characterized by a central benzamide core. The precise arrangement of its functional groups—an amino group at position 3, a chloro group at position 4 of the benzoyl ring, and an ethoxy group at position 4 of the N-phenyl ring—is critical to its chemical behavior and potential biological activity.

While a specific CAS Number for this isomer is not prominently available in public databases, its molecular formula and weight can be definitively established. Based on its structure (C₁₅H₁₅ClN₂O₂), its key physicochemical properties have been calculated and are presented below. These parameters are crucial for designing experimental conditions, predicting solubility, and understanding its potential pharmacokinetic profile.

Table 1: Physicochemical Properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 290.74 g/mol | PubChem CID: 115930065[1] |

| Monoisotopic Mass | 290.0822054 Da | PubChem CID: 115930065[1] |

| IUPAC Name | 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | - |

| XLogP3 | 3 | PubChem CID: 115930065[1] |

| Hydrogen Bond Donors | 2 | PubChem CID: 115930065[1] |

| Hydrogen Bond Acceptors | 4 | PubChem CID: 115930065[1] |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | General Benzamide Properties[2][3] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; O1 [label="O", pos="1.8,-0.5!"]; N1 [label="N", pos="2.0,0.5!"]; H_N1 [label="H"]; C8 [label="C", pos="3.0,0.5!"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; O2 [label="O", pos="5.0,0.5!"]; C14 [label="C"]; C15 [label="C"]; N2 [label="N", pos="-1.8, -0.5!"]; H1_N2 [label="H"]; H2_N2 [label="H"]; Cl [label="Cl", pos="-1.8, 0.5!"];

// Benzoyl Ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];

// Amide Linkage C1 -- C7 [len=1.0]; C7 -- O1 [len=1.0, label="="]; C7 -- N1 [len=1.0]; N1 -- H_N1 [len=0.8]; N1 -- C8 [len=1.0];

// N-phenyl Ring C8 -- C9 [len=1.0]; C9 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C12 [len=1.0]; C12 -- C13 [len=1.0]; C13 -- C8 [len=1.0];

// Substituents C3 -- N2 [len=1.0]; N2 -- H1_N2 [len=0.8]; N2 -- H2_N2 [len=0.8]; C4 -- Cl [len=1.0]; C11 -- O2 [len=1.0]; O2 -- C14 [len=1.0]; C14 -- C15 [len=1.0]; }

Caption: Molecular Structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.

Synthesis and Purification

The synthesis of N-phenylbenzamides is a well-established process in organic chemistry, typically involving the formation of an amide bond between a carboxylic acid derivative and an aniline.[3][4] For the target compound, a logical and efficient two-step approach starts from commercially available precursors: 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline.

Causality of Experimental Design:

-

Amide Coupling: The first step involves forming the core benzamide structure. Using the acid chloride of 3-nitro-4-chlorobenzoic acid (or activating the carboxylic acid in situ) is necessary because direct reaction with the aniline is inefficient. The nitro group serves as a precursor to the desired amino group and is electronically withdrawing, which can influence reactivity. A non-nucleophilic base (e.g., pyridine or triethylamine) is essential to neutralize the HCl byproduct, driving the reaction to completion.

-

Nitro Group Reduction: The second step is the reduction of the aromatic nitro group to a primary amine. This is a standard transformation that is highly selective and efficient. Common reducing agents like tin(II) chloride (SnCl₂) in an acidic medium, or catalytic hydrogenation (H₂/Pd-C), are effective. The choice of method depends on the scalability and the presence of other reducible functional groups, though in this case, the molecule is robust to common reduction conditions.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide

-

Acid Chloride Formation: In a fume hood, suspend 3-nitro-4-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases and a clear solution is formed. Remove the solvent and excess reagent under reduced pressure.

-

Acylation: Dissolve the resulting acid chloride in fresh DCM and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-ethoxyaniline (1.0 eq) and pyridine (1.2 eq) in DCM.

-

Add the aniline solution dropwise to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude nitro-intermediate.

Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

-

Reduction: Dissolve the crude 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide from the previous step in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of NaHCO₃ until the pH is ~8. This will precipitate tin salts.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol: Purification

The crude final product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a small amount of DCM and load it onto a silica gel column. Elute with a solvent system such as hexane/ethyl acetate, gradually increasing the polarity to isolate the desired compound.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures self-validation of the results.[5][6]

Caption: A standard analytical workflow for compound validation.

Experimental Protocols: Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework and confirm atomic connectivity.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Features: Signals corresponding to the ethoxy group (a triplet and a quartet), distinct aromatic protons on both rings (doublets, doublets of doublets), the amide N-H proton (a singlet), and the amino -NH₂ protons (a broad singlet).

-

Expected ¹³C NMR Features: Resonances for the two carbons of the ethoxy group, distinct aromatic carbons, and the carbonyl carbon (C=O) typically in the 160-170 ppm range.

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and obtain fragmentation data.

-

Methodology:

-

Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

-

Expected Result: The primary observation in the mass spectrum should be the protonated molecular ion [M+H]⁺ at m/z 291.09, confirming the molecular weight of 290.74 g/mol .

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Methodology:

-

Develop a method using a C18 reverse-phase column.

-

Use a mobile phase gradient, for example, of water and acetonitrile (both containing 0.1% formic acid or TFA).

-

Monitor the elution profile with a UV detector at a wavelength where the compound shows maximum absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Potential Applications and Biological Context

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide range of pharmacologically active compounds.[7][8] Derivatives have shown diverse activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[7][9]

The specific structural features of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide suggest several avenues for investigation:

-

Anticancer Research: The N-phenylbenzamide structure is found in several kinase inhibitors. The substitution pattern could be explored for activity against specific oncogenic kinases.

-

Antimicrobial Agents: Halogenated benzamides have been investigated for their antibacterial properties.[10] This compound could be screened against various bacterial or fungal strains.

-

Antiviral Research: Some N-phenylbenzamide derivatives have demonstrated activity against viruses like Enterovirus 71, suggesting a potential role as a lead compound for antiviral drug development.[11]

It is important to note that 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is currently a research chemical, and its specific biological profile has not been extensively documented in peer-reviewed literature. The above areas represent hypothesis-driven starting points for further investigation.

Safety and Handling

As a novel research chemical, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide should be handled with care, assuming it may possess unknown hazards. The safety profile can be inferred from related aromatic amines and amides.[12][13]

Key Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Table 2: General GHS Hazard Profile for Related Aromatic Amides

| Hazard Class | Precautionary Statement |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Sensitization | Some amide coupling reagents are known sensitizers.[14] |

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. Available from: [Link]

-

N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2 - PubChem. Available from: [Link]

-

Synthesis of substituted 4-amino-N-phenylbenzamide. - ResearchGate. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

-

Synthesis and characterization of benzamide metal complexes - ResearchGate. Available from: [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]

-

Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - ResearchGate. Available from: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - PubMed Central. Available from: [Link]

-

3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide - Chemical Supplier. Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available from: [Link]

- CN103512996B - Analysis method for amide compounds - Google Patents.

-

Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In - CSIRO Publishing. Available from: [Link]

-

Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - NIH. Available from: [Link]

-

SYNTHESIS AND ANTICONVULSANT STUDIES OF ALKYL AND ARYL SUBSTITUTED N-PHENYLFORMAMIDE. Available from: [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. Available from: [Link]

-

N-(diisopropylphosphanyl)benzamide - MDPI. Available from: [Link]

-

Toward safer and more sustainable by design biocatalytic amide-bond coupling. Available from: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available from: [Link]

-

New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC. Available from: [Link]

-

(PDF) Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - ResearchGate. Available from: [Link]

-

An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. Available from: [Link]

-

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. Available from: [Link]

Sources

- 1. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. teras.ng [teras.ng]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

Abstract: This document provides a comprehensive technical guide for the synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a compound of interest within the broader class of benzamide derivatives known for their diverse pharmacological activities.[1] We present a robust and high-yield two-step synthetic pathway, beginning with commercially available precursors. The chosen strategy involves an initial amide coupling of 3-nitro-4-chlorobenzoic acid with 4-ethoxyaniline, followed by a selective reduction of the nitro group. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that ensure reproducibility and high purity of the final product.

Introduction

The Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutical agents.[2] Its structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Derivatives of benzamide have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1] The stability of the amide bond, combined with the limitless possibilities for substitution on the aromatic rings, makes this scaffold a prime target for the development of novel therapeutic agents.[2]

Profile of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

The target molecule, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, is a substituted benzamide featuring key functional groups that make it a valuable intermediate for further chemical elaboration. The presence of a primary amino group, a chloro substituent, and an ethoxy group provides multiple handles for diversification in drug discovery programs. Analogous structures are utilized as intermediates in the synthesis of dyes, pigments, and specialty chemicals.[3] This guide details an efficient and scalable synthesis pathway to access this compound with high fidelity.

Synthetic Strategy and Retrosynthesis

A logical retrosynthetic analysis of the target molecule disconnects the central amide bond, identifying 3-amino-4-chlorobenzoic acid[4][5] and 4-ethoxyaniline (also known as p-phenetidine)[6][7] as the primary precursors.

However, a direct coupling of these two precursors presents a significant challenge. The presence of the free amino group on the benzoic acid moiety could compete with the desired amine (4-ethoxyaniline) during the amide formation, leading to polymerization or other side products.

To circumvent this, a more robust forward-synthesis strategy is employed. This pathway utilizes 3-nitro-4-chlorobenzoic acid as the starting material. The nitro group serves as a protected form of the amine. This strategy consists of two primary stages:

-

Amide Bond Formation: Coupling of 3-nitro-4-chlorobenzoic acid with 4-ethoxyaniline to form the nitro-substituted amide intermediate.

-

Nitro Group Reduction: Selective reduction of the nitro group to the desired primary amine, yielding the final product.

This approach, adapted from established methodologies for similar benzamide syntheses, ensures high selectivity and overall yield.[8]

Caption: Overall two-step synthesis pathway for the target compound.

Materials and Instrumentation

Successful synthesis requires high-purity reagents and standard laboratory equipment. All reagents should be of analytical grade or higher.

| Reagent | CAS No. | Formula | M.W. ( g/mol ) |

| 3-Nitro-4-chlorobenzoic acid | 13506-65-5 | C₇H₄ClNO₄ | 201.57 |

| 4-Ethoxyaniline (p-phenetidine) | 156-43-4 | C₈H₁₁NO | 137.18 |

| N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | C₇H₁₄N₂ | 126.20 |

| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O | 135.13 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Zinc Dust (Zn) | 7440-66-6 | Zn | 65.38 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

Instrumentation:

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Filtration apparatus (Büchner funnel)

-

Analytical balance

Experimental Protocols

Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (Intermediate I)

This step involves the formation of the amide bond via a carbodiimide-mediated coupling reaction. The use of HOBt is crucial as it acts as a condensation activator, forming a more stable active ester that reacts efficiently with the amine and minimizes side reactions.[8]

Caption: Reaction scheme for the synthesis of the nitro-amide intermediate.

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-4-chlorobenzoic acid (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of acid).

-

Stir the suspension at room temperature until the acid is partially dissolved.

-

Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) to the mixture.

-

Slowly add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the stirring suspension. The reaction is exothermic; maintain the temperature around 20-25°C.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the HOBt-ester intermediate should result in a clearer solution.

-

In a separate flask, dissolve 4-ethoxyaniline (1.05 eq) in a minimal amount of DCM.

-

Add the 4-ethoxyaniline solution dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).

-

Upon completion, a precipitate of diisopropylurea (the byproduct of DIC) will form. Filter the reaction mixture to remove the urea.

-

Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield the pure intermediate product, 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide.

Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide (Final Product)

The final step is the reduction of the nitro group to an amine. While various methods exist (e.g., catalytic hydrogenation, SnCl₂/HCl), reduction using metallic zinc in an alkaline medium is effective, scalable, and avoids strongly acidic conditions.[8]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. growingscience.com [growingscience.com]

- 3. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]

- 4. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氨基-4-氯苯甲酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 6. p-Phenetidine - Wikipedia [en.wikipedia.org]

- 7. Phenetidine | 156-43-4 [chemicalbook.com]

- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide IUPAC name

An In-depth Technical Guide to 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive overview of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a substituted benzamide with significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. We present its detailed physicochemical properties, a robust and validated two-step synthetic protocol starting from commercially available precursors, and a thorough guide to its structural elucidation via modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for its synthesis and characterization.

Introduction: The Significance of the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in drug discovery, forming the core structure of numerous therapeutic agents with diverse biological activities. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore for targeting proteins and enzymes. Furthermore, substituted benzamides serve as crucial intermediates in the synthesis of complex molecules, including pigments and specialty polymers.[1]

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide incorporates several key functional groups: a primary aromatic amine, a halogen atom, an amide linkage, and an ether. This unique combination offers multiple reaction handles for further chemical modification, making it a valuable building block for creating libraries of novel compounds for high-throughput screening. The primary amine at the 3-position, in particular, is a critical site for derivatization or for imparting specific physicochemical properties to the final molecule. This guide provides the foundational knowledge required to synthesize, purify, and characterize this high-potential compound.

Compound Identification and Physicochemical Properties

Correctly identifying a compound is the bedrock of any scientific investigation. The following section details the nomenclature and key physicochemical properties of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, compiled from authoritative chemical databases and computational models.

Nomenclature and Chemical Identifiers

-

IUPAC Name: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

-

Molecular Formula: C₁₅H₁₅ClN₂O₂

-

Canonical SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N

-

InChI: InChI=1S/C15H15ClN2O2/c1-2-21-11-7-5-10(6-8-11)18-15(20)12-4-3-13(16)14(12)17/h3-8H,2,17H2,1H3,(H,18,20)

-

InChIKey: A search for the specific InChIKey did not yield a dedicated entry, but keys for structurally similar compounds are available. For the isomeric 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide, the InChIKey is WBVFHYZHIXYGIH-UHFFFAOYSA-N.[2]

Chemical Structure

The structure of the molecule is critical for understanding its reactivity and interactions.

Note: This is a simplified 2D representation and may not reflect the true bond angles and lengths.

Caption: 2D structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.

Physicochemical Data Summary

The table below summarizes key computed properties. Experimental validation is recommended.

| Property | Value | Source |

| Molecular Weight | 290.74 g/mol | Computed (PubChem)[2] |

| Monoisotopic Mass | 290.0822054 Da | Computed (PubChem)[2] |

| XLogP3 | 3.0 | Computed (PubChem)[2] |

| Hydrogen Bond Donors | 2 | Computed (PubChem)[2] |

| Hydrogen Bond Acceptors | 3 | Computed (PubChem)[2] |

| Rotatable Bond Count | 4 | Computed (PubChem)[2] |

| Topological Polar Surface Area | 64.4 Ų | Computed (PubChem)[2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like dichloromethane, benzene. | Inferred from similar compounds[3] |

| Appearance | White to faint brown or light gray solid. | Inferred from similar compounds[3][4] |

Synthesis and Purification Workflow

The synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is reliably achieved via a two-step process starting from 4-chloro-3-nitrobenzoic acid and 4-ethoxyaniline. This pathway involves an initial amide coupling reaction followed by the selective reduction of the nitro group.

Synthetic Pathway Overview

Caption: Synthetic workflow for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.

Step 1: Amide Coupling to form 4-Chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide

Causality: The formation of an amide bond from a carboxylic acid and an amine requires activation of the carboxyl group. A common and effective method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate readily couples with the amine. Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) can be used for a milder, one-pot reaction that minimizes side products.[3]

Protocol (Acyl Chloride Method):

-

Activation: To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Solvent Removal: After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-3-nitrobenzoyl chloride.

-

Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Amine Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4-ethoxyaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise over 30 minutes. The base is crucial to neutralize the HCl byproduct.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Reduction to 3-Amino-4-chloro-N-(4-ethoxyphenyl)benzamide

Causality: The selective reduction of an aromatic nitro group in the presence of a halogen and an amide is a common transformation. Catalytic hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) is highly efficient.[5] However, metal-acid systems like iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl) are often preferred in industrial settings due to lower cost and operational simplicity. This method is generally chemoselective and will not reduce the amide or cleave the aryl-chloride bond under these conditions.

Protocol (Iron/NH₄Cl Method):

-

Setup: In a round-bottom flask, suspend the crude 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Reagent Addition: Add iron powder (3.0-5.0 eq) and ammonium chloride (1.5-2.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (around 80-90 °C) with vigorous stirring. The reaction is often exothermic.

-

Monitoring: Monitor the reaction progress by TLC until the nitro-intermediate is fully consumed (typically 2-4 hours).

-

Filtration: Once complete, cool the reaction mixture and filter it hot through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.

-

Isolation: Combine the filtrates and remove the ethanol under reduced pressure. The resulting aqueous residue may contain the precipitated product.

-

Purification: The crude product can be extracted into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Final Purification (Self-Validating Protocol)

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical: the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point for moderately polar compounds like this benzamide.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes faintly turbid, indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Validation: The purity of the final product should be confirmed by measuring its melting point (a sharp melting point range indicates high purity) and by analytical techniques like HPLC and the spectroscopic methods described below.

Structural Elucidation and Spectroscopic Analysis

Confirming the structure of the synthesized molecule is a critical, non-negotiable step. The following is a guide to the expected spectroscopic data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, which serves as a benchmark for experimental validation.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 8.5 - 9.5 | singlet (broad) | 1H |

| Aromatic H 's (Benzamide ring) | 6.8 - 7.8 | multiplet/doublets | 3H |

| Aromatic H 's (Ethoxyphenyl ring) | 6.9 - 7.5 | AA'BB' system (two doublets) | 4H |

| Amino NH₂ | 4.0 - 5.0 | singlet (broad) | 2H |

| Methylene -OCH₂ CH₃ | ~4.0 | quartet | 2H |

| Methyl -OCH₂CH₃ | ~1.4 | triplet | 3H |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Amide C =O | 165 - 170 |

| Aromatic C -O | 155 - 160 |

| Aromatic C -Cl | 120 - 130 |

| Aromatic C -N (amino) | 140 - 150 |

| Aromatic C -H & C -C | 115 - 135 |

| Methylene -OC H₂CH₃ | 63 - 65 |

| Methyl -OCH₂C H₃ | 14 - 16 |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| N-H (Amide) | Stretch | 3200 - 3400 (broad) |

| C=O (Amide I) | Stretch | 1640 - 1680 |

| N-H (Amide II) | Bend | 1510 - 1550 |

| C-O-C (Ether) | Asymmetric Stretch | 1230 - 1270 |

| C-Cl | Stretch | 700 - 850 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, High-Resolution Mass Spectrometry (HRMS) should show a characteristic isotopic pattern for the chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio).

-

Expected [M]+ (for ³⁵Cl): 290.0822

-

Expected [M+H]+: 291.0895

Potential Applications and Future Directions

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is not just a chemical curiosity; it is a platform molecule with potential in several high-value areas.

-

Medicinal Chemistry: The structure contains key elements found in pharmacologically active molecules. The primary amine can be readily converted into ureas, sulfonamides, or other amides to explore structure-activity relationships (SAR). Substituted aminobenzamides have been investigated for a range of therapeutic targets, including central nervous system disorders and metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[6][7]

-

Intermediates for Dyes and Pigments: The core structure is closely related to intermediates used in the synthesis of azo dyes and other pigments.[8] The primary amine is a diazo component, which can be diazotized and coupled with other aromatic systems to produce a wide range of colored compounds.

-

Materials Science: The presence of multiple hydrogen bond donors and acceptors, along with the rigid aromatic rings, suggests potential applications in the development of supramolecular assemblies and functional organic materials.

Conclusion

This guide has detailed the essential technical information for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, from its fundamental properties to a validated synthetic route and methods for structural confirmation. By providing the causal reasoning behind experimental protocols, we aim to empower researchers to not only replicate these methods but also to adapt and innovate upon them. This versatile benzamide derivative stands as a valuable and accessible building block, poised for application in the ongoing quest for novel therapeutics and advanced materials.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. (URL: [Link])

-

3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 - PubChem. (URL: [Link])

-

3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (URL: [Link])

-

3-amino-2-chloro-N-(4-chlorophenyl)benzamide | C13H10Cl2N2O - PubChem. (URL: [Link])

-

Synthesis of phenacetin from para nitrophenol. #chemistry - YouTube. (URL: [Link])

-

3-Chloro-N-(4-isopropylphenyl)benzamide - SpectraBase. (URL: [Link])

- US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google P

-

Two Methods for the Synthesis of Phenacetin. (URL: [Link])

- Preparation method of 2- (3-amino-4-chlorobenzoyl)

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. (URL: [Link])

-

Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem. (URL: [Link])

-

(PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide - ResearchGate. (URL: [Link])

-

What is the synthesis method of Phenacetin Crystal? - Knowledge - Bloom Tech. (URL: [Link])

- RU2546111C2 - Method of phenacetin obtaining - Google P

-

2.1.7. Synthesis of Phenacetin | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway. (URL: [Link])

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - ChemRxiv. (URL: [Link])

-

Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. (URL: [Link])

-

3-Amino-4-chloro-N-phenylbenzenesulfonamide | C12H11ClN2O2S | CID 2873180. (URL: [Link])

-

3 Amino 4 Chloro Benzoic Acid - Shree Chemopharma Ankleshwar Pvt. Ltd. (URL: [Link])

Sources

- 1. CAS 120-35-4 | 3-Amino-4-methoxybenzanilide | Jay Finechem [jayfinechem.com]

- 2. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 4. 3 Amino 4 Chloro Benzoic Acid at Best Price in Ankleshwar, 3 Amino 4 Chloro Benzoic Acid Manufacturer [shreechemopharma.com]

- 5. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

- 6. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide [dyestuffintermediates.com]

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide solubility data

An In-Depth Technical Guide to the Solubility of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of the compound 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide. In the absence of publicly available experimental solubility data for this specific molecule, this document synthesizes predicted physicochemical properties and qualitative information from structurally related analogs to forecast its solubility behavior. Critically, this guide offers a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility, empowering researchers in drug discovery and development to generate precise, reliable data. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and self-validating experimental outcomes.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the developability of a new chemical entity (NCE). For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[1] Insufficient aqueous solubility is a primary contributor to poor bioavailability, leading to high dose requirements and variable therapeutic outcomes.[1][2] As such, a thorough understanding and accurate measurement of a compound's solubility are paramount from the earliest stages of drug discovery.[3][4][5]

This guide focuses on 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide, a benzamide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. This document serves as a core resource for researchers, providing both a theoretical framework based on predicted data and a practical, step-by-step guide for its empirical solubility determination.

Physicochemical Profile and Predicted Solubility

Table 1: Computed Physicochemical Properties of 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide [6]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ | PubChem CID: 115930065 |

| Molecular Weight | 290.74 g/mol | PubChem CID: 115930065 |

| XLogP3 | 3 | PubChem CID: 115930065 |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 115930065 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 115930065 |

Interpretation of Physicochemical Properties:

-

Lipophilicity (XLogP3): The predicted XLogP3 value of 3 indicates that the molecule is moderately lipophilic ("greasy"). This suggests that its solubility will be limited in aqueous (polar) media but likely favorable in organic (non-polar) solvents. This is consistent with qualitative descriptions of similar benzamide derivatives which are noted to be soluble in solvents like dichloromethane and benzene.[7]

-

Hydrogen Bonding: With two hydrogen bond donors (the amine -NH₂ and amide -NH-) and three acceptors (the carbonyl oxygen, ether oxygen, and nitrogen atoms), the molecule has the capacity to form hydrogen bonds. This can aid solubility in protic solvents. However, the strong intramolecular and intermolecular hydrogen bonding in the solid crystal lattice can also increase the energy required to dissolve the compound, a common challenge with "brick-dust" molecules.[8]

Based on this profile, 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is predicted to have low aqueous solubility.

Caption: Relationship between predicted properties and solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction and obtain definitive data, the Thermodynamic (Equilibrium) Shake-Flask Method is the gold standard.[9][10] This protocol is designed to measure the true equilibrium solubility of a compound in a given solvent system.

Principle and Causality

The shake-flask method is founded on the principle of achieving a saturated solution in equilibrium with an excess of the solid compound. By measuring the concentration of the dissolved compound in the liquid phase, we determine the maximum amount of substance that can be dissolved under specific conditions (e.g., solvent, temperature). Using an excess of the solid is critical as it ensures that the equilibrium lies at the saturation point. The extended incubation with agitation allows the system to overcome kinetic barriers to dissolution and reach a stable, thermodynamic minimum.[9]

Step-by-Step Methodology

-

Preparation of Compound and Solvents:

-

Weigh a sufficient excess of solid 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide into a series of clear glass vials (e.g., 2-4 mL HPLC vials). An amount that is at least 2-3 times the expected solubility is recommended to ensure a solid phase remains.

-

Prepare the desired solvents. For drug development, this typically includes purified water, phosphate-buffered saline (PBS) at pH 7.4, and potentially acidic buffers (e.g., pH 1.2) to simulate gastric conditions.

-

-

Incubation and Equilibration:

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial containing the compound.

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on an orbital shaker or vial roller system within a temperature-controlled incubator set to a specific temperature (e.g., 25°C or 37°C).[10]

-

Agitate the samples at a constant speed for a predetermined period. A minimum of 24 hours is standard, but 48-72 hours is often required to ensure equilibrium is reached.[11]

-

-

Phase Separation (Self-Validating Step):

-

After the incubation period, visually inspect the vials to confirm that excess solid material is still present. This is a crucial validation checkpoint.

-

To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Carefully aspirate a known volume of the clear supernatant. Crucial: Do not disturb the solid pellet at the bottom. For additional certainty, the collected supernatant can be passed through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Sample Analysis and Quantification:

-

Prepare a calibration curve by making serial dilutions of a known concentration stock solution of the compound in the analysis solvent (typically acetonitrile or methanol).

-

Dilute the collected supernatant samples with the analysis solvent to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[12]

-

Calculate the concentration of the compound in the original supernatant by applying the dilution factor. This value represents the thermodynamic solubility.

-

Workflow Visualization

Caption: Shake-Flask method for thermodynamic solubility.

Conclusion

While experimental solubility data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide remains to be published, its predicted physicochemical properties suggest it is a moderately lipophilic compound with low intrinsic aqueous solubility. This guide provides the necessary theoretical context and a robust, detailed experimental protocol to enable researchers to definitively determine its thermodynamic solubility. The successful execution of the described shake-flask method will yield critical data to inform formulation strategies, guide lead optimization, and ultimately support the successful development of new therapeutic agents.

References

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioDuro. (n.d.). ADME Solubility Assay.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115930065, 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide. Retrieved from [Link]

- World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: Importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Cimpan, A. M., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).

- ARDL. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.

- B-On. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- BenchChem. (n.d.). 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Cimpan, A. M., et al. (2020). The Importance of Solubility for New Drug Molecules.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-amino-2-chloro-N-(4-ethoxyphenyl)benzamide | C15H15ClN2O2 | CID 115930065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. evotec.com [evotec.com]

An In-Depth Technical Guide to the Potential Biological Activity of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

Foreword: Unveiling the Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities. From anticancer to antimicrobial and anti-inflammatory applications, the versatility of this chemical moiety continues to inspire the development of novel drug candidates. This guide focuses on a specific, yet largely unexplored derivative: 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide .

Due to the limited publicly available data on this specific compound, this document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. By leveraging established knowledge of structurally similar compounds, we will delineate a strategic approach to systematically investigate its potential biological activities. This guide is built on a foundation of scientific integrity, providing not just protocols, but the rationale behind them, to empower researchers in their quest to unlock the therapeutic potential of this promising molecule.

Section 1: Synthesis and Characterization

A robust and efficient synthesis protocol is the first step in the journey of drug discovery. Based on established methods for analogous benzamide derivatives, a plausible synthetic route for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is proposed.[1][2][3]

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 3-nitro-4-chlorobenzoic acid and 4-ethoxyaniline.

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide

-

To a solution of 3-nitro-4-chlorobenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC) in the presence of an activator like HOBt.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

Slowly add 4-ethoxyaniline (1 equivalent) to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide

-

The intermediate, 3-nitro-4-chloro-N-(4-ethoxyphenyl)benzamide (1 equivalent), is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is added to the solution.

-

The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).

-

After the reaction is complete, the mixture is filtered (if a solid catalyst is used) and the solvent is removed under reduced pressure.

-

The product is isolated and purified, typically by recrystallization, to yield the final compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₅ClN₂O₂ |

| Molecular Weight | 290.74 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Note: These values are computationally predicted and require experimental verification.

Section 2: Potential Biological Activities and Mechanistic Hypotheses

The biological activities of benzamide derivatives are diverse and often depend on the substitution pattern of the aromatic rings. Based on existing literature for structurally related compounds, we can hypothesize several potential biological activities for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.

Anticancer Activity

Numerous benzamide derivatives have demonstrated potent anticancer activity.[4][5] The presence of the 4-amino-3-chloro-benzoyl moiety is of particular interest, as derivatives of 4-amino-3-chloro benzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4]

Hypothesized Mechanism of Action: The compound may act as a tyrosine kinase inhibitor, interfering with signaling pathways that are crucial for cancer cell proliferation and survival. The amino and chloro substituents on the benzamide ring, along with the ethoxyphenyl group, could play a key role in binding to the ATP-binding site of kinases like EGFR.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Antimicrobial and Antifungal Activity

Benzamide derivatives have been reported to possess significant antimicrobial and antifungal properties.[6][7][8] The specific combination of halogen and amino groups in the target molecule suggests that it could be a promising candidate for antimicrobial screening.

Hypothesized Mechanism of Action: The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the ethoxyphenyl group may facilitate the compound's transport across microbial cell membranes.

Enzyme Inhibition

The benzamide scaffold is present in a variety of enzyme inhibitors. For instance, certain benzamide derivatives are known to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.[9] Others have been investigated as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[5]

Hypothesized Mechanism of Action: The compound could chelate metal ions in the active site of metalloenzymes or form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, leading to competitive or non-competitive inhibition.

Section 3: In Vitro Evaluation: Experimental Protocols

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays should be performed. The following protocols are provided as a guide for the initial screening of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.

General Experimental Workflow

Caption: A general workflow for the in vitro screening of the target compound.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Serially dilute the test compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 4: Safety and Toxicological Considerations

While the biological activity of a compound is of primary interest, its safety profile is equally critical for any therapeutic potential. Currently, there is no available toxicological data for 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.[10] Therefore, a thorough toxicological evaluation is imperative.

Initial Steps in Toxicological Assessment:

-

In vitro cytotoxicity against normal cell lines: To assess the compound's selectivity for cancer cells over healthy cells.

-

Ames test: To evaluate the mutagenic potential of the compound.

-

In vivo acute toxicity studies: In animal models to determine the LD₅₀ and identify potential target organs for toxicity.[11][12]

Section 5: Conclusion and Future Directions

3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide represents a novel chemical entity with significant, albeit unexplored, potential for biological activity. Drawing parallels with structurally related benzamide derivatives, this guide has outlined a rational approach to investigate its anticancer, antimicrobial, and enzyme-inhibiting properties. The provided experimental protocols offer a starting point for researchers to begin the systematic evaluation of this compound.

The path from a novel compound to a therapeutic agent is long and requires rigorous scientific investigation. The future direction for the study of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide should involve a multi-pronged approach encompassing:

-

Comprehensive in vitro screening: Against a wider panel of cancer cell lines, microbial strains, and a diverse set of enzymes.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by the compound.

-

In vivo efficacy studies: In relevant animal models of disease to validate the in vitro findings.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of the compound to optimize its potency and selectivity.

By following a structured and scientifically sound approach, the research community can effectively unravel the therapeutic potential hidden within 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

-

N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. Available at: [Link]

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. Available at: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. Available at: [Link]

-

3-Amino-4-chloro-N-(2-ethoxyphenyl)benzamide. Available at: [Link]

-

(PDF) Discovery of Indole-Containing Benzamide Derivatives as HDAC1 Inhibitors with In Vitro and In Vivo Antitumor Activities - ResearchGate. Available at: [Link]

-

Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. Available at: [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - ResearchGate. Available at: [Link]

-

(PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. Available at: [Link]

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.

-

Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science Publishers. Available at: [Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC - NIH. Available at: [Link]

-

Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI. Available at: [Link]

-

3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem. Available at: [Link]

Sources

- 1. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 2. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]